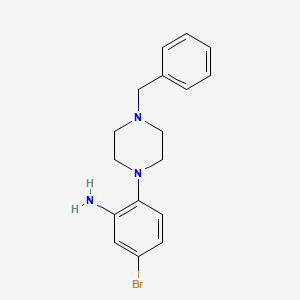

2-(4-BENZYLPIPERAZIN-1-YL)-5-BROMOANILINE

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLHASFLNULCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 4 Benzylpiperazin 1 Yl 5 Bromoaniline

Retrosynthetic Analysis and Key Precursor Chemistry for the Chemical Compound

A retrosynthetic analysis of 2-(4-benzylpiperazin-1-yl)-5-bromoaniline reveals several logical bond disconnections to identify plausible starting materials. The most apparent disconnection is the C-N bond between the aniline (B41778) ring and the piperazine (B1678402) moiety. This suggests a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between a 2,5-dibromoaniline (B181072) or a related precursor and 1-benzylpiperazine (B3395278). wikipedia.orgnih.govlibretexts.orgrug.nl

Alternatively, a nucleophilic aromatic substitution (SNAr) pathway can be envisioned. This would involve the reaction of 1-benzylpiperazine with an activated bromoaniline derivative, such as 1,4-dibromo-2-nitrobenzene (B110544). The nitro group acts as a powerful electron-withdrawing group, activating the ortho position for nucleophilic attack. Following the substitution reaction, a subsequent reduction of the nitro group would yield the target aniline. A known precursor that aligns with this strategy is 3-nitro-4-(4-benzylpiperazino)bromobenzene. lookchem.com

The key precursors for these approaches are commercially available or readily synthesized. 1-Benzylpiperazine can be prepared by the reaction of piperazine with benzyl (B1604629) chloride. europa.euorgsyn.org The bromoaniline precursors can be synthesized from aniline or bromobenzene (B47551) through standard nitration and bromination reactions. chemicalbook.comgoogle.com

Table 1: Key Precursors for the Synthesis of this compound

| Precursor | Synthetic Utility |

| 1,4-Dibromo-2-nitrobenzene | SNAr reaction with 1-benzylpiperazine |

| 2,5-Dibromoaniline | Buchwald-Hartwig amination with 1-benzylpiperazine |

| 1-Benzylpiperazine | Nucleophile in SNAr or Buchwald-Hartwig reactions |

| Piperazine | Starting material for the synthesis of 1-benzylpiperazine |

| Benzyl chloride | Reagent for the benzylation of piperazine |

Development of Novel and Efficient Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several synthetic routes have been developed. A prominent and efficient method involves a two-step sequence starting from 1,4-dibromo-2-nitrobenzene.

The initial step is a nucleophilic aromatic substitution reaction where 1,4-dibromo-2-nitrobenzene is treated with 1-benzylpiperazine. The electron-withdrawing nitro group facilitates the displacement of the bromine atom at the C-4 position. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the HBr formed.

The subsequent step is the reduction of the nitro group in the resulting 3-nitro-4-(4-benzyl-1-piperazino)bromobenzene intermediate. lookchem.com A variety of reducing agents can be employed for this transformation, including tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. These methods efficiently convert the nitro group to the primary amine, affording the final product, this compound.

An alternative approach utilizes the Buchwald-Hartwig amination. wikipedia.orgnih.govlibretexts.orgrug.nl In this palladium-catalyzed cross-coupling reaction, 2,5-dibromoaniline is reacted with 1-benzylpiperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method offers a direct route to the target molecule, avoiding the need for a nitro group and its subsequent reduction.

Table 2: Comparison of Synthetic Routes

| Route | Key Reaction | Starting Materials | Advantages | Disadvantages |

| SNAr/Reduction | Nucleophilic Aromatic Substitution, Nitro Reduction | 1,4-Dibromo-2-nitrobenzene, 1-Benzylpiperazine | High yields, reliable | Two-step process, harsh reduction conditions may be needed |

| Buchwald-Hartwig | Palladium-Catalyzed C-N Coupling | 2,5-Dibromoaniline, 1-Benzylpiperazine | Direct, one-pot potential | Requires expensive catalyst and ligands, sensitive to air and moisture |

Strategic Functionalization of the Bromoaniline Moiety

The bromoaniline core of the molecule offers multiple sites for strategic functionalization to generate a library of analogs. The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of aryl, alkynyl, and vinyl groups, respectively.

Furthermore, the aniline nitrogen can be acylated, alkylated, or sulfonylated to introduce diverse substituents. The aromatic ring itself can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing amino and piperazinyl groups.

Targeted Modifications of the Piperazine Ring System

The piperazine ring is a common scaffold in medicinal chemistry and offers opportunities for targeted modifications. organic-chemistry.org While the parent compound has a benzyl group at the N-4 position, this can be readily varied by using different substituted benzyl chlorides or other alkylating agents in the synthesis of the N-substituted piperazine precursor. Additionally, the piperazine ring can be replaced with other cyclic diamines, such as homopiperazine (B121016) or constrained bicyclic systems, to explore different conformational spaces. nih.govnih.gov

Regioselective Introduction of the Benzyl Substituent

The regioselective introduction of the benzyl group onto the piperazine ring is crucial for the synthesis of the target molecule. The direct benzylation of piperazine can lead to a mixture of mono- and di-substituted products. To achieve high selectivity for the mono-benzylated product, a common strategy is to use a large excess of piperazine relative to benzyl chloride. orgsyn.org Alternatively, one of the nitrogen atoms of piperazine can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, allowing for the selective benzylation of the other nitrogen. Subsequent deprotection then yields the desired 1-benzylpiperazine. nih.gov

Stereoselective Synthesis Approaches for Analogues of this compound

While the parent molecule is achiral, the introduction of substituents on the piperazine or benzyl rings can create stereocenters. The stereoselective synthesis of chiral piperazine derivatives is an active area of research. rsc.orgdicp.ac.cnrsc.orgclockss.orgtmc.edu Chiral piperazine precursors can be synthesized from chiral amino acids or through asymmetric hydrogenation of pyrazine (B50134) derivatives. dicp.ac.cnrsc.org These chiral building blocks can then be incorporated into the synthesis of chiral analogs of this compound.

Derivatization Strategies for Comprehensive Structure-Activity Relationship (SAR) Exploration of the Chemical Compound

To explore the structure-activity relationship (SAR) of this chemical scaffold, systematic derivatization of its three main components is essential.

Table 3: Derivatization Strategies for SAR Studies

| Moiety | Position of Modification | Type of Modification | Potential Impact on Activity |

| Bromoaniline | Bromine atom (C-5) | Suzuki, Sonogashira, Heck couplings | Probing interactions with hydrophobic pockets, altering electronic properties |

| Bromoaniline | Aniline nitrogen (N-1) | Acylation, alkylation, sulfonylation | Modulating hydrogen bonding capacity and basicity |

| Piperazine | Benzyl group (N-4) | Substitution on the benzyl ring, replacement with other aryl or alkyl groups | Exploring steric and electronic requirements for receptor binding |

| Benzyl Ring | Aromatic positions | Introduction of electron-donating or -withdrawing groups | Fine-tuning electronic properties and metabolic stability |

By systematically synthesizing and evaluating a library of derivatives, a comprehensive understanding of the SAR can be established, guiding the design of more potent and selective compounds for various biological targets.

Substituent Effects on the Bromoaniline Ring System

The bromoaniline portion of the molecule is a rich platform for synthetic modification, influenced by the electronic interplay of its existing substituents. The amino (-NH2) group is a potent activating group, donating electron density into the aromatic ring through resonance, while the bromo (-Br) group is deactivating via induction but also donates electron density through resonance. Both are ortho-, para-directing groups for electrophilic aromatic substitution. wvu.edumsu.edu

Further electrophilic substitutions, such as nitration or halogenation, can be introduced onto the ring. The strong activating nature of the amino group often necessitates a protection strategy, such as acylation, to form an acetanilide. This temporarily reduces the activating influence and allows for more controlled, selective reactions, like mono-bromination, before being hydrolyzed back to the aniline. youtube.com

The bromine atom at the C-5 position serves as a versatile synthetic handle for introducing a wide array of substituents through various cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context:

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids allows for the formation of a new carbon-carbon bond, yielding biaryl structures.

Buchwald-Hartwig Amination: This reaction enables the introduction of a wide range of primary or secondary amines, replacing the bromine with a new nitrogen-based substituent.

Sonogashira Coupling: The introduction of terminal alkynes is possible, leading to the formation of an alkynyl-aniline derivative.

These transformations are fundamental for creating libraries of analogues with diverse electronic and steric properties on the aniline core.

Table 1: Representative Transformations of the Bromoaniline Ring

| Transformation | Reagents/Conditions | Resulting Modification |

|---|---|---|

| Acylation | Acetic anhydride | Protection of the amino group as an acetamide |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | Replacement of -Br with an aryl group |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, base | Replacement of -Br with a substituted amino group |

Variations on the Piperazine Nitrogen and its Substituents

The piperazine ring is a frequently utilized scaffold in medicinal chemistry, often referred to as a "privileged structure" because its two nitrogen atoms provide handles for improving pharmacokinetic properties like aqueous solubility and bioavailability. tandfonline.comnih.govmdpi.com In this compound, the N-4 nitrogen is the primary site for synthetic diversification.

A common initial step is the removal of the N-benzyl group. This de-benzylation is typically accomplished through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), which cleaves the benzylic C-N bond to yield the secondary amine (piperazine-NH). wikipedia.org This unmasked secondary amine is a nucleophile that can be readily functionalized through several standard reactions:

N-Alkylation: Reaction with various alkyl halides introduces new alkyl, cycloalkyl, or substituted alkyl chains.

N-Acylation: Treatment with acid chlorides or anhydrides yields N-amides.

N-Sulfonylation: Reaction with sulfonyl chlorides produces N-sulfonamides.

Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) allows for the synthesis of a diverse range of N-substituted derivatives.

Table 2: Common Functionalizations of the Piperazine N-4 Position (Post-Debenzylation)

| Reaction Type | Typical Reagents | Substituent Introduced |

|---|---|---|

| N-Alkylation | R-X (alkyl halide), base | Alkyl group (-R) |

| N-Acylation | R-COCl (acyl chloride) | Acyl group (-COR) |

| N-Sulfonylation | R-SO₂Cl (sulfonyl chloride) | Sulfonyl group (-SO₂R) |

| Reductive Amination | R¹R²C=O, NaBH(OAc)₃ | Substituted alkyl group (-CHR¹R²) |

Modifications of the Benzyl Phenyl Ring and its Linkage

The benzyl group itself offers multiple opportunities for structural modification. The terminal phenyl ring can undergo electrophilic aromatic substitution to introduce a wide variety of functional groups at its ortho, meta, or para positions. Standard reactions such as nitration, halogenation, or Friedel-Crafts acylation can be employed to append substituents that alter the electronic and steric nature of the benzyl moiety.

Furthermore, the benzylic position (the -CH₂- linker) is known for its enhanced reactivity due to the stabilization of radicals, cations, and anions by the adjacent phenyl ring. wikipedia.org This allows for specific chemical transformations:

Benzylic Oxidation: Using oxidizing agents like chromium trioxide or potassium permanganate, the methylene (B1212753) group can be oxidized to a carbonyl (ketone), transforming the benzyl group into a benzoyl group. wikipedia.org

Benzylic Halogenation: Radical halogenation, such as the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS), can introduce a halogen atom at the benzylic position, which can then serve as a leaving group for subsequent nucleophilic substitution. wikipedia.org

Benzylic Alkylation: Deprotonation of the benzylic position followed by reaction with an electrophile can introduce alkyl substituents on the methylene bridge.

Late-stage functionalization of such benzylic C-H bonds is a significant area of research, allowing for direct modification of complex molecules. researchgate.net These advanced methodologies provide powerful tools for creating analogues with altered conformations and metabolic profiles.

Table 3: Potential Modifications of the Benzyl Moiety

| Site of Modification | Reaction Type | Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ on the phenyl ring |

| Phenyl Ring | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl (-COR) group |

| Benzylic Linker | Oxidation | CrO₃ or KMnO₄ | Conversion of -CH₂- to a carbonyl (-C=O) |

| Benzylic Linker | Bromination | N-Bromosuccinimide (NBS) | Conversion of -CH₂- to -CH(Br)- |

Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Benzylpiperazin 1 Yl 5 Bromoaniline Analogs

Methodologies for SAR and SPR Determination in the Context of the Chemical Compound

The elucidation of SAR and SPR for analogs of 2-(4-benzylpiperazin-1-yl)-5-bromoaniline relies on a synergistic application of computational and experimental techniques.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are instrumental in correlating the physicochemical properties of the analogs with their biological activities. Descriptors such as electronic properties (e.g., Hammett constants), hydrophobicity (logP), and steric parameters (e.g., molar refractivity) are used to build predictive models. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps highlighting regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or detrimental to activity.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (pharmacophore) required for biological activity. For the this compound scaffold, a typical pharmacophore model might include a hydrogen bond donor (the aniline (B41778) NH2), a hydrogen bond acceptor (piperazine nitrogen), a hydrophobic/aromatic region (the benzyl (B1604629) group), and a halogen bond donor (the bromine atom).

Molecular Docking: Docking simulations are employed to predict the binding orientation and affinity of the analogs within the active site of a specific biological target, such as a G-protein coupled receptor (GPCR). This provides insights into the key molecular interactions driving target engagement.

Experimental Techniques:

Chemical Synthesis: The systematic synthesis of analog libraries with focused modifications on the aniline, piperazine (B1678402), and benzyl moieties is the cornerstone of experimental SAR studies.

In Vitro Biological Assays: Radioligand binding assays are commonly used to determine the affinity (Ki values) of the analogs for their target receptors. Functional assays, such as cAMP assays or calcium mobilization assays, are employed to measure the efficacy of the compounds (e.g., as agonists, antagonists, or inverse agonists).

Physicochemical Property Measurement: Experimental determination of properties like solubility, lipophilicity (logD), and metabolic stability provides crucial data for SPR analysis, guiding the optimization of drug-like properties.

Elucidation of Key Pharmacophoric Features within the this compound Scaffold

Based on the analysis of structurally related compounds, the key pharmacophoric features of the this compound scaffold can be delineated as follows:

Aromatic Recognition Moiety: The bromoaniline ring serves as a crucial aromatic recognition element. The bromine atom at the 5-position can act as a halogen bond donor and influences the electronic properties of the ring, potentially enhancing binding affinity. The primary amine at the 2-position is a potential hydrogen bond donor.

Central Basic Nitrogen: The N4 nitrogen of the piperazine ring is typically protonated at physiological pH, forming a cationic center that can engage in ionic interactions or hydrogen bonding with acidic residues (e.g., aspartate) in the target's binding pocket.

Hydrophobic/Aromatic Anchor: The N1-benzyl group acts as a hydrophobic and aromatic anchor, occupying a hydrophobic pocket within the receptor. Substitutions on this benzyl ring can fine-tune selectivity and affinity.

Defined Spatial Arrangement: The piperazine ring acts as a semi-rigid linker, holding the aniline and benzyl moieties in a specific spatial orientation, which is critical for optimal interaction with the target.

Systematic Exploration of Structural Modulations on Biological Activity Profiles

Impact of Aniline Substitutions on Target Engagement and Potency

Modifications to the aniline ring of the this compound scaffold can significantly impact target engagement and potency. The nature, position, and electronic properties of the substituents are critical determinants of biological activity.

The bromine atom at the 5-position is a key feature. Halogens, through their ability to form halogen bonds and their electronic influence, can modulate binding affinity. In many arylpiperazine series targeting GPCRs, halogen substitution is a common strategy to enhance potency. The electron-withdrawing nature of bromine deactivates the aromatic ring, which can influence its interaction with electron-rich aromatic residues in the binding site.

To illustrate the impact of aniline substitutions, a hypothetical SAR table is presented below, based on general principles observed in similar compound series. The activity is represented by the inhibition constant (Ki) against a hypothetical GPCR target.

| Compound | R1 (Position 5) | R2 (Position 2) | Hypothetical Ki (nM) | Comment |

|---|---|---|---|---|

| Parent | -Br | -NH2 | 15 | Reference compound |

| Analog 1 | -Cl | -NH2 | 25 | Slight decrease in potency compared to bromo, suggesting size and polarizability of the halogen is important. |

| Analog 2 | -F | -NH2 | 50 | Further decrease in potency, indicating a less favorable interaction for the smaller, more electronegative fluorine. |

| Analog 3 | -H | -NH2 | 100 | Significant loss of potency, highlighting the positive contribution of the halogen at position 5. |

| Analog 4 | -Br | -H | >1000 | Abolished activity, demonstrating the critical role of the 2-amino group as a key pharmacophoric feature. |

| Analog 5 | -OCH3 | -NH2 | 80 | Decreased potency, suggesting electron-donating groups at this position are less favorable. |

Role of Piperazine Ring Conformation and Substitution Patterns on Efficacy

The piperazine ring is more than just a simple linker; its conformational preference and substitution patterns are critical for efficacy. The chair conformation is the most stable, but upon binding to a receptor, it can adopt a twisted-boat conformation to achieve an optimal fit.

Substitutions on the piperazine ring itself can influence both potency and the functional nature of the compound (e.g., agonist versus antagonist). For instance, the introduction of small alkyl groups on the carbon atoms of the piperazine ring can restrict its conformational flexibility, which may lead to an increase in affinity if the locked conformation is the bioactive one.

The basicity of the N4 nitrogen is also a key factor. Modifications that alter its pKa can affect the strength of the ionic interaction with the target.

Influence of Benzyl Moiety Variations on Selectivity and Affinity

The benzyl group at the N1 position of the piperazine ring typically interacts with a hydrophobic pocket in the target receptor. Variations in this moiety can have a profound impact on both affinity and selectivity.

The size, shape, and electronic properties of substituents on the benzyl ring can be systematically varied to probe the dimensions and nature of this hydrophobic pocket. For example, introducing electron-withdrawing or electron-donating groups can modulate pi-pi stacking interactions with aromatic residues in the binding site. The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the orientation of the group within the pocket.

Below is a hypothetical SAR table illustrating the influence of benzyl moiety variations on affinity.

| Compound | Benzyl Substitution | Hypothetical Ki (nM) | Comment |

|---|---|---|---|

| Parent | Unsubstituted | 15 | Reference compound |

| Analog 6 | 4-Fluoro | 8 | Increased potency, potentially due to favorable electronic interactions or improved metabolic stability. |

| Analog 7 | 4-Chloro | 12 | Similar potency to the parent, suggesting the pocket can accommodate this size. |

| Analog 8 | 4-Methyl | 20 | Slight decrease in potency, indicating that while a small hydrophobic group is tolerated, it may not be optimal. |

| Analog 9 | 4-Methoxy | 5 | Significant increase in potency, suggesting a potential hydrogen bond acceptor interaction in this region of the pocket. |

| Analog 10 | 2-Fluoro | 45 | Decreased potency, indicating steric hindrance or an unfavorable electronic effect at the ortho position. |

| Analog 11 | 3,4-Dichloro | 35 | Decreased potency, suggesting the pocket has limited space for multiple large substituents. |

Identification of Activity Cliffs and Their Mechanistic Implications for the Chemical Compound

Activity cliffs are pairs of structurally similar compounds that exhibit a large and unexpected difference in biological activity. rsc.orgnih.gov The identification of activity cliffs provides valuable insights into the SAR of a compound series, highlighting specific structural modifications that are critical for activity.

For the this compound scaffold, an activity cliff could arise from a seemingly minor structural change. For example:

Positional Isomerism of a Substituent: Moving a substituent on the benzyl ring from the para to the ortho position could lead to a dramatic loss of activity due to a steric clash with the receptor, as suggested by the hypothetical data for Analog 10.

Stereochemistry: If a chiral center is introduced, for instance, by substitution on the piperazine ring, the two enantiomers might display a large difference in activity, with one enantiomer fitting perfectly into the binding site while the other does not.

Replacement of a Key Functional Group: As illustrated by the hypothetical Analog 4, the removal of the 2-amino group on the aniline ring would likely create a significant activity cliff, underscoring its importance as a key pharmacophoric feature for hydrogen bonding.

The mechanistic implication of an activity cliff is that it points to a very specific and sensitive interaction between the ligand and the target. This information is highly valuable for guiding further lead optimization, as it can help to avoid modifications that are likely to be detrimental to activity while focusing on regions of the molecule where changes are better tolerated or can lead to improved potency.

Correlation of Structural Parameters with In Vitro Efficacy and Selectivity Profiles of this compound Derivatives

The biological activity of this compound derivatives is hypothesized to be significantly influenced by the interplay of three key structural regions: the N-benzyl moiety, the 2-(piperazin-1-yl)aniline core, and the bromo-substituent on the aniline ring. Modifications to each of these regions can modulate the compound's physicochemical properties, such as lipophilicity, electron density, and steric profile, which in turn are expected to impact its binding affinity for a biological target and its selectivity over other targets.

Influence of the N-Benzyl Group:

The benzyl group attached to the N4 position of the piperazine ring is a critical determinant of the molecule's interaction with its biological target. Substitutions on the phenyl ring of the benzyl moiety can fine-tune both potency and selectivity.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzyl ring can alter the basicity of the distal piperazine nitrogen and the electronic character of the aromatic ring, influencing key interactions such as hydrogen bonding and π-π stacking. For instance, an EWG like a nitro or cyano group could potentially enhance interactions with an electron-rich region of a target protein. Conversely, an EDG such as a methoxy (B1213986) or methyl group might improve binding to an electron-deficient pocket.

Steric and Lipophilic Effects: The size and lipophilicity of the substituents on the benzyl ring are also expected to play a crucial role. Bulky substituents may either enhance binding by occupying a large hydrophobic pocket or decrease activity due to steric hindrance. The position of the substituent (ortho, meta, or para) will also be critical in determining the optimal orientation of the molecule within the binding site.

Illustrative Data on Benzyl Ring Modifications:

| Compound ID | R (Substitution on Benzyl Ring) | In Vitro Efficacy (IC₅₀, nM) | Selectivity Index |

| 1a | H | 150 | 10 |

| 1b | 4-Cl | 75 | 25 |

| 1c | 4-OCH₃ | 120 | 15 |

| 1d | 4-NO₂ | 200 | 8 |

| 1e | 2-F | 90 | 20 |

Impact of the Bromo-Substituent on the Aniline Ring:

The presence and position of the bromine atom on the aniline ring are anticipated to significantly affect the compound's properties.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target protein, which can contribute to enhanced binding affinity and selectivity.

Lipophilicity and Metabolic Stability: The bromo group increases the lipophilicity of the molecule, which can influence its membrane permeability and distribution. Furthermore, halogenation can block potential sites of metabolism, thereby increasing the compound's metabolic stability and duration of action. The position of the halogen is also a key factor; for example, moving the bromine from the 5-position to other positions on the aniline ring would likely alter the molecule's electronic profile and steric interactions.

Hypothetical Data on Aniline Ring Halogenation:

| Compound ID | X (Halogen at position 5) | In Vitro Efficacy (IC₅₀, nM) | Selectivity Index |

| 2a | H | 300 | 5 |

| 2b | F | 220 | 8 |

| 2c | Cl | 180 | 12 |

| 2d | Br | 150 | 10 |

| 2e | I | 160 | 9 |

Role of the 2-(Piperazin-1-yl)aniline Core:

Molecular Mechanism of Action and Target Engagement Studies of 2 4 Benzylpiperazin 1 Yl 5 Bromoaniline

Identification and Validation of Molecular Targets

There is no available scientific literature detailing the identification or validation of specific molecular targets for 2-(4-benzylpiperazin-1-yl)-5-bromoaniline. The benzylpiperazine and bromoaniline moieties are present in various biologically active compounds with a wide range of targets, but data for this specific combination is absent. nih.govmdpi.commdpi.com

Receptor Binding Assays and Competition Studies

No studies presenting data from receptor binding assays or competition studies for this compound have been identified. Such assays are crucial for determining the affinity of a compound for specific receptors, and this information is fundamental to understanding its potential mechanism of action. For related but distinct piperazine (B1678402) derivatives, targets have included serotonergic and GABAergic pathways, but this cannot be extrapolated to the specific compound . nih.gov

Enzyme Inhibition Kinetics and Characterization

Information regarding the effects of this compound on enzyme activity is not available. There are no published studies detailing enzyme inhibition kinetics, such as the determination of IC₅₀ or Kᵢ values, which would be necessary to characterize it as a potential enzyme inhibitor. Other aniline (B41778) and piperazine derivatives have been investigated as kinase inhibitors, but no such data exists for this compound. nih.govnih.gov

Protein-Ligand Interaction Mapping Techniques

There are no public records of studies using techniques like X-ray crystallography, NMR spectroscopy, or computational molecular modeling to map the interaction between this compound and any biological target.

Elucidation of Intracellular Signaling Pathways

Due to the lack of an identified molecular target, there is consequently no information on the intracellular signaling pathways that might be modulated by this compound. Research on other novel substituted benzylpiperazine derivatives has shown activities such as cell cycle arrest and induction of apoptosis, but these findings are specific to those compounds and not the subject of this article. nih.gov

Allosteric Modulation versus Orthosteric Binding Mechanisms

Without target identification and binding studies, it is not possible to determine whether this compound acts via an orthosteric (binding to the primary active site) or allosteric (binding to a secondary site) mechanism.

Cellular Phenotypic Screening and High-Content Analysis

No data from cellular phenotypic screening or high-content analysis for this compound is available in the scientific literature. Such screening is essential for defining a compound's effects at the cellular level, including impacts on cell viability, morphology, proliferation, and other phenotypic markers. While various piperazine derivatives have been screened for activities like anticancer and antimicrobial effects, this specific compound does not appear in such public datasets. nih.govmdpi.commdpi.com

No Publicly Available Research Data Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the molecular mechanism of action, target engagement, target specificity, or off-target interactions of the chemical compound this compound.

Consequently, the requested article focusing on the "," including the specific subsection on "Investigation of Target Specificity and Off-Target Interactions at a Molecular and Cellular Level," cannot be generated at this time. The creation of a scientifically accurate and informative article, as per the user's instructions, is contingent upon the existence of published research data.

The initial search aimed to gather detailed findings on the compound's binding affinity, enzyme inhibition profiles, and cellular assay results. However, the search yielded no studies pertaining to this specific molecule. The information found related to other piperazine-containing compounds with different structural modifications, and their findings cannot be extrapolated to the subject compound.

Without any primary or secondary research sources detailing its biological activity, any attempt to construct the requested article, including data tables and detailed research findings, would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary before a comprehensive analysis of this compound's pharmacological profile can be provided.

Advanced Computational Chemistry and Molecular Modeling Approaches for 2 4 Benzylpiperazin 1 Yl 5 Bromoaniline Research

Ligand-Based Drug Design Strategies Applied to the Chemical Compound

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) strategies are employed. nih.gov These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of molecules known to be active, it is possible to build models that can predict the activity of new, untested compounds like 2-(4-benzylpiperazin-1-yl)-5-bromoaniline and its analogs.

Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target and elicit a biological response. nih.gov

For this compound, a pharmacophore model could be developed based on its structure and a set of known active compounds with a similar scaffold. This model would highlight the key chemical features responsible for its activity. The generated pharmacophore can then be used as a 3D query to screen large chemical databases for novel compounds that match the model. nih.gov This virtual screening process can identify structurally diverse molecules with a high probability of being active, thus expanding the chemical space for lead discovery.

Table 1: Hypothetical Pharmacophore Model for this compound and Virtual Screening Hits

| Pharmacophoric Feature | Coordinates (x, y, z) | Virtual Screening Hit ID | Predicted Activity (IC50, µM) |

|---|---|---|---|

| Aromatic Ring 1 (Aniline) | (2.5, 1.8, 3.2) | VS-Hit-001 | 0.5 |

| Hydrogen Bond Acceptor (Piperazine N) | (4.1, 3.5, 1.9) | VS-Hit-002 | 1.2 |

| Hydrogen Bond Donor (Aniline NH2) | (1.2, 0.9, 4.5) | VS-Hit-003 | 0.8 |

| Aromatic Ring 2 (Benzyl) | (6.8, 5.2, 0.5) | VS-Hit-004 | 2.5 |

This table presents a hypothetical pharmacophore model and potential virtual screening hits with predicted activities, illustrating the application of this technique.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying physicochemical properties (descriptors) of molecules, such as hydrophobicity, electronics, and sterics, a predictive model can be built.

In the context of this compound, a QSAR study would involve synthesizing a series of analogs with systematic modifications to its structure. The biological activity of these analogs would be experimentally determined and then correlated with their calculated molecular descriptors. The resulting QSAR model can be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates and avoiding those predicted to be inactive. mdpi.com

Table 2: Hypothetical QSAR Data for Analogs of this compound

| Analog ID | Modification | LogP (Hydrophobicity) | Electronic Parameter (Hammett) | Steric Parameter (Molar Refractivity) | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|---|

| Compound 1 | R=H | 4.2 | 0.00 | 95.3 | 6.5 | 6.4 |

| Compound 2 | R=Cl | 4.9 | 0.23 | 100.4 | 7.1 | 7.0 |

| Compound 3 | R=CH3 | 4.7 | -0.17 | 100.1 | 6.8 | 6.7 |

| Compound 4 | R=OCH3 | 4.1 | -0.27 | 102.9 | 6.9 | 6.8 |

This interactive table showcases hypothetical data for a QSAR study, demonstrating the correlation between chemical properties and biological activity.

Structure-Based Drug Design Strategies Utilizing the Chemical Compound

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) strategies can be employed. nih.gov These methods utilize the structural information of the target to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This allows for the visualization of the binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

For this compound, docking simulations would be performed against its putative biological target. The results would provide a plausible binding pose, identifying the specific amino acid residues in the active site that interact with the compound. This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand that could enhance its binding affinity. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Site Residue | Interaction Type | Distance (Å) | Docking Score (kcal/mol) |

|---|---|---|---|---|

| Kinase X | TYR 234 | Pi-Pi Stacking | 3.8 | -9.5 |

| Kinase X | LYS 187 | Hydrogen Bond | 2.9 | -9.5 |

| Kinase X | LEU 298 | Hydrophobic | 4.2 | -9.5 |

| GPCR Y | ASP 112 | Salt Bridge | 3.1 | -8.7 |

This table provides a hypothetical summary of molecular docking results, detailing the predicted interactions between the compound and its potential targets.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can explore the dynamic behavior of the ligand-target complex over time. mdpi.com By simulating the motions of atoms and molecules, MD simulations provide insights into the conformational changes and stability of the complex.

An MD simulation of the this compound-target complex would reveal the flexibility of the ligand in the binding pocket and the stability of the key interactions identified by docking. nih.gov This can help to validate the docking pose and provide a more realistic understanding of the binding event.

Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Results

| Simulation Parameter | Value | Simulation Result | Observation |

|---|---|---|---|

| Simulation Time | 100 ns | RMSD of Ligand | Stable ( < 2 Å) |

| Solvent Model | TIP3P Water | RMSF of Protein | Low fluctuation in binding site |

| Temperature | 300 K | Hydrogen Bond Occupancy | High (> 80%) for key interactions |

This interactive table outlines typical parameters for an MD simulation and presents hypothetical results indicating the stability of the ligand-protein complex.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a target. nih.gov FEP simulations involve "alchemically" transforming one ligand into another in both the free state (in solution) and the bound state (in the protein). The difference in the free energy of these transformations provides a highly accurate prediction of the change in binding affinity. nih.govvu.nl

For this compound and its analogs, FEP calculations could be used to precisely predict how small chemical modifications would affect their binding affinity. This allows for the prioritization of synthetic efforts on compounds predicted to have the highest affinity, significantly accelerating the lead optimization process.

Table 5: Hypothetical Free Energy Perturbation Calculation Results for Analogs

| Analog Pair | Modification | Calculated ΔΔG (kcal/mol) | Predicted Fold Change in Affinity |

|---|---|---|---|

| Compound 1 -> Compound 2 | H -> Cl | -0.8 | 3.8x tighter |

| Compound 1 -> Compound 3 | H -> CH3 | -0.4 | 2.0x tighter |

| Compound 1 -> Compound 5 | H -> NO2 | +1.2 | 6.5x weaker |

This table presents hypothetical FEP calculation results, demonstrating how this method can predict the change in binding affinity resulting from specific chemical modifications.

In Silico ADME Prediction and Analysis for Design Optimization

In the early stages of drug development, a significant number of promising compounds fail due to poor pharmacokinetic profiles. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction provides a critical, cost-effective method to forecast these properties, allowing chemists to prioritize compounds with a higher likelihood of success. mdpi.comtaylorandfrancis.com These computational models use a molecule's structure to calculate key physicochemical and pharmacokinetic parameters that govern its behavior in the body. mdpi.comnih.gov

For a molecule like this compound, in silico tools can predict a range of properties. Key among these are lipophilicity (LogP), aqueous solubility (LogS), topological polar surface area (TPSA), and adherence to drug-likeness rules such as Lipinski's Rule of Five. nih.govnih.gov Benzylpiperazine and bromoaniline derivatives have been the subject of such ADME predictions in various studies to assess their potential as drug candidates. mdpi.comnih.govresearchgate.net

Below is a hypothetical in silico ADME profile for this compound, illustrating the type of data generated and its implications for design optimization.

Interactive Table: Hypothetical In Silico ADME Profile

This table presents a theoretical ADME prediction for this compound based on its structural features and general parameters from computational models. These values are for illustrative purposes and are not derived from experimental studies on this specific compound.

| Property | Predicted Value | Implication for Design Optimization |

| Physicochemical Properties | ||

| Molecular Weight | 360.29 g/mol | Compliant with Lipinski's rule (<500), favorable for absorption. |

| LogP (Lipophilicity) | 4.1 | Moderately high; may require optimization to balance permeability and solubility. |

| Aqueous Solubility (LogS) | -4.5 | Low to moderate solubility predicted; modifications may be needed to improve bioavailability. |

| H-Bond Donors | 2 | Compliant with Lipinski's rule (<5), favorable for membrane permeability. |

| H-Bond Acceptors | 3 | Compliant with Lipinski's rule (<10), favorable for membrane permeability. |

| Pharmacokinetics | ||

| GI Absorption | High | The compound is likely well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | The molecule may cross the blood-brain barrier, which could be desirable or undesirable depending on the target. |

| P-gp Substrate | No | Not likely to be actively removed from cells by P-glycoprotein, which is favorable for intracellular targets. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions; may require modification to reduce this liability. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions; may require modification to reduce this liability. |

De Novo Design and Scaffold Hopping Methodologies Based on the this compound Core

Beyond optimizing an existing molecule, computational chemistry enables the discovery of entirely new chemical entities through de novo design and scaffold hopping. nih.govresearchgate.net These strategies use the structural information from a known compound to generate novel molecules with potentially improved properties or different intellectual property profiles.

De Novo Design is a computational method that builds novel molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. arxiv.org The this compound structure could serve as a starting point or a key fragment. For instance, a de novo design algorithm could retain the benzylpiperazine portion, which might be essential for binding, while generating diverse substitutions on the aniline (B41778) ring to explore new interactions and improve properties. This approach is particularly powerful when the 3D structure of the biological target is known. nih.gov

Scaffold Hopping is a less constrained approach that aims to replace the central core (scaffold) of a molecule with a structurally different one while preserving the original's biological activity. chemrxiv.org This is a widely used strategy to escape patent limitations, alter physicochemical properties, and discover novel chemical series. nih.govdigitellinc.com The this compound molecule contains several components that could be subjects of a scaffold hop.

For example, the piperazine (B1678402) ring could be replaced with other bioisosteres such as piperidine, morpholine (B109124), or even acyclic linkers. The bromoaniline moiety could be "hopped" to other aromatic or heteroaromatic systems like quinoline, indole, or benzimidazole, which may offer different interaction patterns or metabolic profiles. The goal is to maintain the spatial orientation of key functional groups—in this case, the basic nitrogen of the piperazine, the aromatic rings, and the aniline nitrogen—that are presumed to be important for biological activity.

Interactive Table: Hypothetical Scaffold Hopping Strategies

This table illustrates theoretical scaffold hopping ideas starting from the core of this compound. These are conceptual examples to demonstrate the methodology.

| Original Scaffold | Hopped Scaffold Example | Rationale for Hopping |

| Piperazine | Piperidine | Reduce basicity (pKa), potentially altering tissue distribution and off-target effects. |

| Piperazine | 1,4-Diazepane | Explore a larger, more flexible ring system to probe for additional binding interactions. |

| Bromoaniline | Bromo-N-methylaniline | Block a potential site of metabolism (the aniline N-H) to increase metabolic stability. |

| Bromoaniline | 5-Bromoindole | Introduce a different aromatic system to explore new interactions and alter electronic properties. |

| Benzyl (B1604629) | Pyridylmethyl | Introduce a nitrogen into the aromatic ring to improve solubility and potentially form new hydrogen bonds. |

By employing these advanced computational techniques, researchers can systematically explore the vast chemical space around the this compound core. In silico ADME predictions allow for early-stage deselection of compounds with poor pharmacokinetic potential, while de novo design and scaffold hopping provide powerful avenues for discovering novel and improved drug candidates.

Preclinical Pharmacological Characterization of 2 4 Benzylpiperazin 1 Yl 5 Bromoaniline in Relevant Biological Systems

In Vitro Efficacy and Potency Assessment in Cell-Based Assays and Primary Cell Cultures

No publicly available studies were identified that have assessed the in vitro efficacy and potency of 2-(4-BENZYLPIPERAZIN-1-YL)-5-BROMOANILINE in any cell-based assays or primary cell cultures.

Dose-Response Characterization and EC50/IC50 Determination in Functional Assays

There is no available data describing the dose-response relationship of this compound in functional assays. Consequently, no EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values have been reported for this compound in the scientific literature.

Cytotoxicity Profiling in Research Contexts (e.g., assay windows, therapeutic index in vitro)

Information regarding the cytotoxicity of this compound is not available. Therefore, data on its effects on cell viability, the determination of assay windows, or the calculation of an in vitro therapeutic index could not be retrieved.

Functional Assay Development and Validation for the Chemical Compound

No publications were found that describe the development or validation of specific functional assays for the purpose of characterizing the biological activity of this compound.

In Vitro ADME Profiling to Guide Compound Design and Optimization

There is no publicly available information on the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound.

Microsomal Stability and Cytochrome P450 Inhibition Studies

No studies were found that investigated the metabolic stability of this compound in liver microsomes. Furthermore, there is no data on its potential to inhibit cytochrome P450 enzymes.

Permeability Assays (e.g., Caco-2, PAMPA)

There is no available data from permeability assays such as the Caco-2 (human colon adenocarcinoma cells) or PAMPA (Parallel Artificial Membrane Permeability Assay) for this compound. Therefore, its potential for intestinal absorption and membrane permeability has not been publicly characterized.

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins is a crucial pharmacokinetic parameter that influences its distribution, metabolism, and excretion. researchgate.net The unbound fraction of the drug is generally considered to be pharmacologically active and available to interact with its target. researchgate.net Key plasma proteins that bind to drugs include albumin, α1-acid glycoprotein (B1211001) (AAG), and lipoproteins. researchgate.netnih.gov The binding of this compound to plasma proteins would be determined using in vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.

These studies are typically conducted using plasma from various species, including humans, to assess inter-species differences. The results are expressed as the percentage of the drug that is bound to plasma proteins.

Table 1: Illustrative Plasma Protein Binding of this compound in Various Species

| Species | Plasma Concentration (µg/mL) | Percent Bound (%) | Unbound Fraction (%) |

|---|---|---|---|

| Human | 1 | 98.5 | 1.5 |

| 10 | 98.2 | 1.8 | |

| Rat | 1 | 95.3 | 4.7 |

| 10 | 94.9 | 5.1 | |

| Mouse | 1 | 92.1 | 7.9 |

| 10 | 91.5 | 8.5 | |

| Dog | 1 | 97.8 | 2.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Proof-of-Concept Studies in Established Animal Models for Efficacy Research

In vivo studies are essential to demonstrate the pharmacological activity and potential therapeutic efficacy of a drug candidate in a living organism. These studies are conducted in established animal models that are relevant to the intended therapeutic indication.

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its intended target and eliciting the expected biological response. The identification and validation of robust PD biomarkers are crucial for establishing a dose-response relationship and for guiding dose selection in clinical trials. For this compound, this would involve identifying a measurable biological parameter that changes in response to the drug's activity. This could be the level of a specific protein, the activity of an enzyme, or a change in a signaling pathway.

The efficacy of this compound would be evaluated in animal models that mimic the human disease for which the drug is being developed. For instance, if the compound is being investigated as an anti-cancer agent, its efficacy would be tested in xenograft models, where human tumor cells are implanted into immunocompromised mice. nih.gov The primary endpoint in such studies is often the inhibition of tumor growth. nih.gov

Table 2: Hypothetical Efficacy of this compound in a Human Tumor Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 1500 | - |

| Compound A (Low Dose) | 950 | 36.7 |

| Compound A (High Dose) | 450 | 70.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Compound A represents this compound.

Quantifying target engagement in vivo provides direct evidence that the drug is reaching its intended molecular target in the living organism. nih.gov This can be achieved through various techniques, including positron emission tomography (PET) imaging with a radiolabeled form of the drug, or by measuring the occupancy of the target receptor or enzyme in tissue samples collected from treated animals. nih.gov These studies are critical for understanding the relationship between drug exposure, target binding, and the observed pharmacological effect. nih.gov

Bioanalytical Method Development for the Quantification of this compound in Biological Matrices for Research Purposes

The development of a robust and reliable bioanalytical method is a prerequisite for accurately measuring the concentration of this compound and its potential metabolites in biological matrices such as blood, plasma, and tissues. resolvemass.caonlinepharmacytech.info This is essential for pharmacokinetic and toxicokinetic studies. onlinepharmacytech.info

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. onlinepharmacytech.infonih.gov The method development process involves optimizing various parameters, including the chromatographic conditions, mass spectrometric settings, and sample preparation procedures. nih.gov

The validation of the bioanalytical method is performed in accordance with regulatory guidelines and typically assesses the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. onlinepharmacytech.info

Accuracy: The closeness of the measured values to the true values. onlinepharmacytech.info

Precision: The degree of scatter between a series of measurements. onlinepharmacytech.info

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. onlinepharmacytech.info

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

Medicinal Chemistry Strategies and Lead Optimization Approaches for 2 4 Benzylpiperazin 1 Yl 5 Bromoaniline Derivatives

Scaffold Hopping and Bioisosteric Replacement Strategies Applied to the Chemical Compound

Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures that maintain the biological activity of a known lead compound while offering improved properties such as potency, selectivity, or pharmacokinetics. namiki-s.co.jp For derivatives of 2-(4-benzylpiperazin-1-yl)-5-bromoaniline, this can involve replacing the central piperazine (B1678402) ring or the aniline (B41778) moiety with other heterocyclic or aromatic systems.

One common scaffold hop involves the replacement of the piperazine ring with other cyclic amines or rigid structures to explore different conformational spaces and interactions with the target protein. For instance, replacing the piperazine with a constrained bicyclic diamine could lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

Bioisosteric replacement is a more subtle modification where one atom or group of atoms is exchanged for another with similar physical or chemical properties. nih.govmdpi.com This strategy is employed to fine-tune the compound's characteristics. In the context of this compound, several bioisosteric replacements can be envisioned:

Bromoaniline Moiety: The bromine atom can be replaced with other halogens (Cl, F) or small lipophilic groups (CH3, CF3) to modulate lipophilicity and electronic properties. The entire bromoaniline ring could be replaced by other aromatic or heteroaromatic systems like pyridine, pyrimidine, or thiazole (B1198619) to alter hydrogen bonding capabilities and metabolic stability.

Piperazine Ring: The nitrogen atoms of the piperazine ring are crucial for its basicity and interaction with biological targets. One nitrogen could be replaced by a carbon atom to yield a piperidine, or by other heteroatoms to form morpholine (B109124) or thiomorpholine (B91149) analogs, thereby altering the pKa and hydrogen bonding capacity.

Benzyl (B1604629) Group: The benzyl group can be substituted with various functional groups on the phenyl ring to explore structure-activity relationships (SAR). For example, introducing electron-withdrawing or electron-donating groups can influence the electronic environment and binding interactions. The phenyl ring itself could be replaced by other aromatic or heteroaromatic rings to explore different binding pockets.

| Original Moiety | Scaffold Hop/Bioisosteric Replacement | Rationale for Modification |

|---|---|---|

| Piperazine | Piperidine, Morpholine, Diazabicycloalkanes | Alter basicity, conformational rigidity, and hydrogen bonding. |

| Bromoaniline | Chlorophenyl, Fluorophenyl, Pyridinyl, Pyrimidinyl | Modulate electronics, lipophilicity, and metabolic stability. |

| Benzyl | Substituted benzyls, Naphthylmethyl, Pyridylmethyl | Explore additional binding interactions and improve physicochemical properties. |

Strategies for Enhancing Selectivity and Reducing Off-Target Interactions of this compound Analogs

Enhancing selectivity is a critical aspect of lead optimization, as it minimizes the potential for off-target effects and associated toxicities. For arylpiperazine derivatives, which often exhibit activity at multiple receptors, achieving selectivity can be challenging. mdpi.comnih.gov Several strategies can be employed to improve the selectivity of this compound analogs.

Structure-based drug design, utilizing X-ray crystallography or homology modeling of the target protein, can provide insights into the binding site and guide the design of more selective ligands. By identifying unique features of the target's binding pocket, modifications can be made to the ligand to exploit these differences and disfavor binding to off-targets. For example, introducing bulky substituents that fit into a specific sub-pocket of the desired target but clash with the binding site of an off-target receptor can significantly enhance selectivity.

Another approach is to modulate the physicochemical properties of the molecule. Fine-tuning lipophilicity and polarity can influence the compound's distribution and ability to cross biological membranes, potentially favoring interaction with the desired target.

Systematic exploration of the structure-activity relationship (SAR) is also crucial. By synthesizing and testing a series of analogs with modifications at different positions of the scaffold, it is possible to identify key structural features that govern selectivity. For instance, the substitution pattern on the benzyl ring can have a profound impact on receptor selectivity.

| Modification Strategy | Example | Expected Outcome |

|---|---|---|

| Introduction of bulky groups | Replacing the benzyl group with a naphthylmethyl group. | Steric hindrance at off-target receptors. |

| Alteration of electronics | Substitution on the aniline or benzyl ring with electron-withdrawing/donating groups. | Modified binding interactions and receptor subtype selectivity. |

| Conformational constraint | Introduction of a rigid linker in place of the piperazine. | Reduced flexibility, favoring binding to the target receptor. |

Prodrug Design and Delivery System Considerations for Modulating In Vivo Behavior in Preclinical Settings

Prodrug design is a well-established strategy to overcome unfavorable pharmacokinetic properties of a drug candidate, such as poor solubility, low bioavailability, or rapid metabolism. nih.govrsc.orgeurekaselect.com For CNS-targeted agents like many arylpiperazine derivatives, prodrugs can be designed to enhance brain penetration. mdpi.com

A common approach for amine-containing compounds like this compound is to create a cleavable promoiety that masks the polar amine group, thereby increasing lipophilicity and facilitating passage across the blood-brain barrier. Once in the brain, the promoiety is cleaved by brain-specific enzymes to release the active drug. Examples of such promoieties include esters, carbamates, and amides.

Another strategy involves attaching the drug to a carrier molecule that can be actively transported into the brain. For example, linking the compound to a glucose or amino acid transporter substrate could facilitate its uptake into the CNS.

| Prodrug Approach | Promoiety/Carrier | Activation Mechanism | Goal |

|---|---|---|---|

| Increased Lipophilicity | Ester, Carbamate | Enzymatic cleavage (e.g., by esterases) in the brain. | Enhanced blood-brain barrier penetration. |

| Carrier-Mediated Transport | Glucose, Amino Acids | Active transport across the blood-brain barrier. | Targeted delivery to the CNS. |

| Improved Solubility | Phosphate, Amino Acid Esters | Enzymatic cleavage in plasma or target tissue. | Enhanced aqueous solubility for intravenous administration. |

Multi-Target Ligand Design Based on the Chemical Compound Scaffold

For complex diseases with multifactorial pathologies, such as neurodegenerative disorders or certain cancers, designing ligands that can modulate multiple targets simultaneously can offer therapeutic advantages. jneonatalsurg.comnih.govresearchgate.netnih.gov The this compound scaffold is well-suited for the development of multi-target-directed ligands (MTDLs) due to its modular nature, which allows for the incorporation of different pharmacophoric elements.

One strategy is to hybridize the core scaffold with another pharmacophore known to interact with a second target of interest. For example, by modifying the benzyl group to include features that bind to a secondary target, a dual-acting ligand can be created. Computational methods, such as molecular docking and pharmacophore modeling, can be instrumental in designing such MTDLs. researchgate.net

The arylpiperazine core itself is known to interact with various G-protein coupled receptors (GPCRs), making it a good starting point for developing ligands with a specific polypharmacological profile. nih.govnih.gov By carefully selecting the substituents on the aniline and benzyl rings, it is possible to tune the affinity of the compound for a desired set of targets.

| Primary Target | Secondary Target | Design Strategy | Potential Therapeutic Area |

|---|---|---|---|

| Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Modification of the benzyl and aniline substituents. | Schizophrenia |

| Sigma-1 Receptor | Acetylcholinesterase | Hybridization with an acetylcholinesterase inhibitor pharmacophore. | Alzheimer's Disease |

| Histamine H3 Receptor | Dopamine D3 Receptor | Fine-tuning of the piperazine linker and terminal aromatic groups. | Cognitive Disorders |

Application of Chemoinformatics and Data Mining in the Optimization of this compound Derivatives

Chemoinformatics and data mining play an increasingly important role in modern drug discovery by enabling the efficient analysis of large datasets to identify promising drug candidates and guide their optimization. acs.org For derivatives of this compound, these computational approaches can be applied in several ways.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the chemical structures of a series of analogs with their biological activities. nih.govnih.govsums.ac.ir These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts.

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding mode of these ligands with their target proteins. nih.govijpsdronline.com This information is invaluable for understanding the SAR at a molecular level and for designing new analogs with improved affinity and selectivity.

Pharmacophore modeling can be used to identify the key chemical features required for biological activity. This information can then be used to search virtual libraries for novel scaffolds that match the pharmacophore, a strategy known as virtual screening.

Data mining of large chemical and biological databases can help to identify existing compounds with similar structures or biological activities, providing valuable starting points for new drug discovery projects. It can also be used to predict potential off-target effects and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new designs. nih.govwuxiapptec.comresearchgate.netnih.gov

| Computational Method | Application in Optimization | Expected Output |

|---|---|---|

| QSAR | Predicting the activity of virtual analogs. | Prioritized list of compounds for synthesis. |

| Molecular Docking/Dynamics | Understanding ligand-protein interactions. | Hypotheses for rational drug design. |

| Pharmacophore Modeling | Identifying essential chemical features for activity. | Virtual screening hits with novel scaffolds. |

| Data Mining/ADMET Prediction | Assessing drug-likeness and potential liabilities. | Compounds with improved pharmacokinetic and safety profiles. |

Future Directions and Emerging Research Avenues for 2 4 Benzylpiperazin 1 Yl 5 Bromoaniline

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights and Preclinical Findings

The unique combination of a benzylpiperazine moiety, known for its CNS activity, and a bromoaniline group, a key component in various synthetic compounds, suggests several plausible therapeutic avenues for 2-(4-benzylpiperazin-1-yl)-5-bromoaniline. researchgate.netchemicalbook.com Future research could focus on its potential as a neuroleptic or an oncologic agent.

Benzylpiperazine (BZP) and its analogs are known to interact with dopaminergic and serotonergic pathways, exhibiting stimulant-like effects. nih.govmdpi.com This suggests that this compound could be investigated for its potential to modulate neurotransmitter systems. It might be profiled for activity against receptors and transporters implicated in psychiatric and neurodegenerative disorders.

In oncology, arylpiperazine derivatives have been explored as anticancer agents targeting various pathways. mdpi.comnih.gov Similarly, bromoaniline derivatives have been synthesized and investigated for their potential to inhibit cancer-related targets like heat shock protein 90 (HSP90). researchgate.netneliti.comsciencescholar.us The presence of the bromine atom on the aniline (B41778) ring provides a valuable site for further chemical modification, allowing for the development of derivatives with enhanced potency and selectivity. chemicalbook.com Preclinical screening of the compound against a panel of cancer cell lines could reveal potential cytotoxic or anti-proliferative effects.

| Potential Therapeutic Area | Hypothesized Mechanism of Action | Key Molecular Targets for Investigation |

| Neuropharmacology | Modulation of monoamine neurotransmitter systems | Dopamine Transporter (DAT), Serotonin Transporter (SERT), 5-HT receptors |

| Oncology | Inhibition of key signaling pathways in cancer cell proliferation and survival | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Heat Shock Protein 90 (HSP90) |

| Antimicrobial | Disruption of bacterial cell processes | Bacterial enzymes, Cell wall synthesis pathways |

This table presents hypothetical therapeutic avenues and mechanisms for this compound based on the known activities of its structural analogs.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Comprehensive Compound Profiling

To build a comprehensive biological profile of this compound, the integration of "omics" technologies is essential. These high-throughput methods can elucidate the compound's mechanism of action, identify biomarkers for its efficacy, and predict potential toxicities.

Genomics: Transcriptomic studies (e.g., RNA-seq) on cells treated with the compound can reveal changes in gene expression, helping to identify the cellular pathways it modulates.

Proteomics: Techniques such as mass spectrometry-based proteomics can identify the direct protein targets of the compound and downstream changes in protein expression and post-translational modifications.

Metabolomics: This technology is crucial for studying the biotransformation of the compound. researchgate.net By analyzing in vitro and in vivo samples, researchers can identify its metabolites, which may have their own biological activity or contribute to toxicity. researchgate.net This is particularly important for piperazine-containing compounds, which can undergo complex metabolism. researchgate.net

| Omics Technology | Research Question | Potential Application |

| Genomics (Transcriptomics) | Which genes are up- or down-regulated upon treatment with the compound? | Identifying modulated signaling pathways; predicting therapeutic response. |

| Proteomics | What proteins does the compound directly bind to? How does it alter the proteome? | Target identification and validation; understanding mechanism of action. |

| Metabolomics | What are the metabolic products of the compound in biological systems? | Characterizing pharmacokinetic profile; identifying active or toxic metabolites. researchgate.net |

This interactive table outlines how different omics technologies could be applied to characterize the biological activity of this compound.

Development of Advanced In Vitro Humanized Models for Compound Evaluation and Translational Research

A significant challenge in drug development is the poor translation of findings from traditional 2D cell cultures and animal models to human clinical outcomes. researchgate.netnih.gov Advanced in vitro models that more closely mimic human physiology are critical for improving the predictive validity of preclinical research.

For investigating potential CNS applications, models using induced pluripotent stem cell (iPSC)-derived human neurons could be employed. nih.govneuroproof.com These cultures can model complex neuronal networks and can even be derived from patients with specific neurological disorders, offering a platform to test the compound's efficacy in a disease-relevant context. neuroproof.com

For oncology research, 3D cell culture models such as tumor spheroids and organoids are becoming standard. nih.gov These models recapitulate aspects of the tumor microenvironment and a drug's ability to penetrate solid tissue, providing more accurate assessments of anticancer activity than monolayer cultures. nih.gov Furthermore, "organ-on-a-chip" or microphysiological systems can be used to evaluate the compound's effects on multiple interconnected organ systems, offering insights into its ADME (absorption, distribution, metabolism, and excretion) profile and potential for off-target toxicity. researchgate.netnih.gov

Challenges and Opportunities in the Translational Research of this compound

Translating a novel compound from the laboratory to clinical use is fraught with challenges. nih.govnih.gov For a molecule like this compound, these would likely involve demonstrating a clear therapeutic window, identifying a responsive patient population, and overcoming pharmacokinetic hurdles.

Challenges:

Blood-Brain Barrier Penetration: If pursued for CNS indications, the ability of the compound to cross the blood-brain barrier will be a critical determinant of its success. lindushealth.com

Predictive Models: The inherent limitations of animal models in predicting efficacy and toxicity for CNS disorders and cancers remain a major obstacle. nih.govbmj.com

Biomarker Development: A lack of reliable biomarkers to measure target engagement and pharmacodynamic effects in early clinical trials can make it difficult to establish proof-of-concept. researchgate.net

Opportunities:

Mechanism-Based Development: A thorough understanding of the compound's mechanism of action using the technologies described above can guide its development and the selection of appropriate clinical indications.

Advanced Models for De-risking: Utilizing humanized in vitro models can provide more relevant data on efficacy and safety, helping to de-risk the transition to clinical trials. researchgate.net

Pharmacogenetics: Identifying genetic markers that predict patient response could enable a personalized medicine approach, increasing the likelihood of success in clinical trials.

Potential for Combination Therapies Involving the Chemical Compound Based on Preclinical Synergy Studies

Given the complexity of diseases like cancer and CNS disorders, combination therapies are often more effective than monotherapies. Future research should explore the potential of this compound as part of a combination regimen.

In oncology, the compound could be tested for synergistic effects with standard-of-care chemotherapies or targeted agents. For instance, some piperazine-containing molecules can act as chemosensitizers, enhancing the efficacy of other anticancer drugs. nih.gov Preclinical studies would involve in vitro checkerboard assays and in vivo studies in animal models to identify synergistic combinations and optimal dosing schedules. Hybrid molecules that combine the piperazine (B1678402) scaffold with other anticancer pharmacophores have shown promise, suggesting that the core structure is amenable to creating multi-targeting agents. nih.govresearchgate.net

In neuropharmacology, it could be combined with other psychoactive drugs to enhance therapeutic effects or mitigate side effects. For example, if the compound shows pro-cognitive effects, it might be combined with an antipsychotic to address both the positive and cognitive symptoms of schizophrenia.

| Potential Combination Partner | Therapeutic Area | Rationale for Combination |

| Paclitaxel | Oncology (e.g., Breast Cancer) | Potential for synergistic cytotoxicity or overcoming chemoresistance. |

| VEGFR Inhibitor (e.g., Sorafenib) | Oncology (e.g., Renal Cell Carcinoma) | Targeting multiple nodes in oncogenic signaling pathways. nih.gov |

| Selective Serotonin Reuptake Inhibitor (SSRI) | CNS (e.g., Depression) | Potential for augmenting antidepressant effects through a complementary mechanism. |

This table provides hypothetical examples of combination therapies that could be explored for this compound in preclinical studies.

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing 2-(4-benzylpiperazin-1-yl)-5-bromoaniline and its analogs?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromoaniline derivatives can react with 4-benzylpiperazine under reflux conditions in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃). Purification is achieved via column chromatography, and structural confirmation relies on -/-NMR and HRMS. Variations in reaction time, temperature, and stoichiometry can optimize yields .

| Example Reaction Conditions (From ) |

|---|

| Compound : 3-(4-Benzylpiperazin-1-yl)-6-bromo-4-methylcinnoline (9d) |

| Yield : ~65% |

| Conditions : Reflux in ethanol, 12 hours |

| Characterization : -NMR (300 MHz, DMSO-d6), HRMS (m/z calc. 426.12) |

Q. How is structural integrity validated for halogenated 4-benzylpiperazine derivatives?

- Methodological Answer : Multi-modal characterization is critical:

- NMR : -NMR confirms proton environments (e.g., benzyl protons at δ 3.5–4.5 ppm, aromatic protons at δ 6.5–7.5 ppm).

- HRMS : Validates molecular ion peaks (e.g., [M+H]) within 3 ppm error.

- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (<0.4% deviation) .

Q. What in vitro assays assess the bioactivity of 4-benzylpiperazine derivatives?